molecular formula C6H10O7 B8021175 D-Glucopyranuronic acid CAS No. 72121-88-1

D-Glucopyranuronic acid

Cat. No.: B8021175
CAS No.: 72121-88-1
M. Wt: 194.14 g/mol
InChI Key: AEMOLEFTQBMNLQ-AQKNRBDQSA-N
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Description

D-Glucopyranuronic acid, a sugar acid derived from glucose, is an essential biochemical reagent with broad applications in pharmacological, metabolic, and glycobiology research. Its key defining feature is the oxidation of its sixth carbon atom to a carboxylic acid . In living systems, its activated form, UDP-α-D-glucuronic acid (UDPGA), is a fundamental substrate for the phase II metabolic pathway known as glucuronidation . This process, catalyzed by UDP-glucuronosyltransferases (UGTs), conjugates glucuronic acid to a wide range of lipophilic endobiotics and xenobiotics, such as bilirubin, steroids, and numerous drugs including acetaminophen and morphine . This conjugation significantly increases the water solubility of these compounds, facilitating their elimination from the body . Researchers utilize this compound to study and modulate this critical detoxification pathway. Beyond metabolism, this compound is a crucial building block for proteoglycans and glycosaminoglycans, which are major components of the extracellular matrix . These include heparan sulfate, chondroitin sulfate, dermatan sulfate, and hyaluronic acid, which are vital for cellular processes, structural integrity, and lubrication in connective tissues . Furthermore, its role is exploited in prodrug development, where a therapeutic agent is masked by a glucuronic acid moiety. The active drug is selectively released at target sites, such as tumors, by the enzyme β-glucuronidase, which hydrolyzes the glycosidic bond . This mechanism is also leveraged in developing molecular probes for imaging β-glucuronidase activity . This product is provided as a white crystalline solid with a minimum purity of 98% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4-,6?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMOLEFTQBMNLQ-AQKNRBDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(OC(C1O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@@H]([C@H](OC([C@@H]1O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50894097
Record name D-Glucopyranuronic acid
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Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528-16-5
Record name D-Glucopyranuronic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=528-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name D-Glucopyranuronic acid
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Record name D-Glucopyranuronic acid
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Record name D-glucopyranuronic acid
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Scientific Research Applications

Synthesis of Complex Molecules

D-Glucopyranuronic acid serves as a building block for synthesizing complex organic molecules. It is utilized in the production of glucuronides through glucuronidation, a process where the glucuronic acid moiety is attached to substrates, enhancing their solubility and facilitating excretion from the body .

Detoxification Processes

The compound plays a pivotal role in detoxification in the liver by conjugating with various endogenous and exogenous toxins to form glucuronides. This conversion increases the water solubility of these substances, allowing for easier elimination from the body .

Treatment of Liver Diseases

This compound has been investigated for its therapeutic potential in treating liver diseases such as hepatitis and fatty liver disease. Its antioxidant properties help mitigate cellular damage caused by free radicals, thereby supporting liver health .

Cancer Detection

Recent studies have indicated that analyzing D-glucuronic acid levels in human bile may assist in detecting pancreatic cancer. The presence of this compound could serve as a biomarker for early diagnosis .

Food Industry

This compound is used as a food additive due to its biocompatibility and moisturizing properties. It helps enhance the texture and stability of food products .

Cosmetic Industry

In cosmetics, this compound is valued for its hydrating properties and is included in formulations aimed at improving skin moisture retention .

Production Methods

The production of this compound can be achieved through various methods:

MethodDescriptionAdvantages
Natural ExtractionObtaining from plant sourcesEco-friendly but low yield
Chemical SynthesisConventional chemical reactionsHigh yield but less environmentally friendly
BiocatalysisUsing enzymes or microorganisms for synthesisHigh efficiency and eco-friendly

Recent advancements in biocatalysis have shown promise for producing this compound more sustainably through enzyme engineering techniques, including enzyme immobilization and high-throughput screening .

Ultrasound-Assisted Synthesis

A systematic investigation demonstrated that high-frequency ultrasound irradiation could effectively oxidize D-glucose to D-glucuronic acid without catalysts, achieving high yields (up to 94%) and selectivity (98%) for glucuronic acid . This method highlights an innovative approach to synthesizing this compound efficiently.

Glucuronidation Mechanism

Research has elucidated the mechanism by which this compound conjugates with bilirubin, facilitating its excretion from the body through bile and urine. This process underscores the compound's critical role in metabolic detoxification pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

α-D-Glucopyranuronic Acid vs. β-D-Glucopyranuronic Acid
Property α-D-Glucopyranuronic Acid β-D-Glucopyranuronic Acid
Anomeric Configuration Axial C1 hydroxyl group Equatorial C1 hydroxyl group
Thermodynamic Stability Forms the most stable complex with Al₁₃²⁺ (ΔG° = -1398.87 kJ/mol) Less stable in Al₁₃²⁺ interactions (e.g., β-L-rhamnopyranose: ΔG° = -1067.79 kJ/mol)
Biological Role Substrate for GH94 enzymes (e.g., in solabiose synthesis ) Dominant form in drug glucuronidation (e.g., valproic acid metabolites )
Applications Used in membrane fouling studies due to strong coagulant binding Key in detoxification pathways and pharmaceutical conjugates
D-Glucopyranuronic Acid vs. Other Uronic Acids
Compound Structure Key Differences Biological/Industrial Relevance
Galacturonic Acid C6-oxidized galactose Epimeric at C4; forms pectin Plant cell wall integrity
Mannuronic Acid C6-oxidized mannose Epimeric at C2/C3; forms alginate Bacterial biofilm matrix
Iduronic Acid C5 epimer of glucuronic acid Flexible glycosidic linkage Heparin anticoagulant activity

Conjugated Derivatives of this compound

Drug Metabolites
Conjugate Parent Drug/Compound Functional Impact Research Findings
Valproyl-β-D-glucuronide Valproic acid (antiepileptic) Enhances water solubility for excretion Synthesized enzymatically with high yield
Moxifloxacin Acyl-β-D-glucuronide Moxifloxacin (antibiotic) Alters pharmacokinetics Thermodynamically stable (density: 1.617 g/cm³; m.p. 170–173°C)
Benzoyl-β-D-glucopyranuronic acid Benzoic acid Inhibits plant shoot regeneration Acts via pH modulation at 3–4 mM
Antioxidant Activity
  • Scutellarin (contains β-D-glucopyranuronic acid) vs. Scutellarein (aglycone):
    • Scutellarin chelates Fe²⁺ via its carboxyl group, enhancing antioxidant capacity .
    • Scutellarein lacks this chelation ability, demonstrating the critical role of the glucuronic acid moiety .

Role in Polysaccharides

Polysaccharide Uronic Acid Component Linkage Type Function
Hyaluronic Acid β-D-Glucopyranuronic acid β-(1→4) with GlcNAc Lubrication, tissue hydration
Alginate β-D-Mannuronic acid β-(1→4) with guluronate Biofilm formation, encapsulation
Pectin α-D-Galacturonic acid α-(1→4) Plant cell wall structure

Biological Activity

D-Glucopyranuronic acid, a derivative of glucose, plays a significant role in various biological processes and has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications for health.

Chemical Structure and Properties

This compound is characterized by its pyranose ring structure, which contains a carboxylic acid group. This structure is crucial for its biological functions, particularly in detoxification processes and cellular interactions.

1. Detoxification and Hepatoprotective Effects

This compound is involved in the detoxification of xenobiotic compounds. It enhances liver function by reducing oxidative stress and apoptosis in hepatocytes. A study demonstrated that D-glucaric acid (a metabolite of this compound) downregulates hepatocyte apoptosis and reduces reactive oxygen species (ROS) production, thereby improving liver detoxification pathways .

MechanismEffect
ROS ReductionDecreases oxidative damage
Apoptosis InhibitionProtects liver cells
Glucuronide DeconjugationEnhances toxin elimination

2. Antioxidant Properties

Research indicates that D-glucuronic acid exhibits antioxidant properties, which can mitigate cellular damage caused by free radicals. This is particularly relevant in conditions associated with oxidative stress, such as liver diseases .

3. Role in Longevity and Healthspan

Recent studies have identified circulating levels of glucuronic acid as significant predictors of longevity and healthspan. Elevated levels correlate with reduced all-cause mortality across diverse populations, suggesting a protective role against age-related diseases .

Case Study 1: Liver Health

A clinical trial investigated the effects of D-glucaric acid supplementation on liver detoxification. Participants who received glucarate salts showed improved serum concentrations of glucuronic acid and decreased biomarkers of liver damage over a six-month period. This study supports the compound's role in enhancing liver health through its detoxifying effects .

Case Study 2: Antimicrobial Activity

Another study focused on the synthesis of methyl 3-O-phospho-α-D-glucopyranuronic acid and its biological screening. Results indicated promising antifungal activity against selected strains, suggesting potential applications in treating fungal infections .

Molecular Mechanisms

The biological activity of this compound is mediated through several molecular pathways:

  • Binding to Proteins : Molecular docking studies have shown that derivatives of this compound can interact effectively with target proteins, potentially inhibiting viral envelope proteins such as those from dengue virus .
  • Regulation of Enzymatic Activity : It inhibits β-glucuronidase, an enzyme that can lead to the reabsorption of toxins in the liver, thereby promoting detoxification .

Preparation Methods

Oxidation of Protected Glucose Derivatives

Traditional chemical synthesis often involves the selective oxidation of glucose derivatives while protecting reactive hydroxyl groups. For instance, benzyl 6-O-allyl-2,3-di-O-benzyl-β-D-glucopyranoside undergoes rhamnosylation followed by deallylation and oxidation to yield this compound. This method achieves high stereoselectivity (>90%) using 2,3,4-tri-O-benzyl-1-O-trichloroacetimidoyl-α-L-rhamnopyranose as a glycosyl donor. Catalytic debenzylation with palladium on carbon further produces the free acid form.

A patented approach employs nitrogen dioxide to oxidize the primary alcohol group of glucose derivatives at temperatures below 20°C, avoiding degradation of the aldehyde group. Hydrolysis in weak mineral acids (e.g., sulfuric acid) followed by condensation with barbituric acid removes furfuraldehyde byproducts, yielding pure glucuronic acid.

Key Data:

MethodStarting MaterialCatalystYield (%)Reference
RhamnosylationBenzyl-protected glucoseTrichloroacetimidoyl donor85–90
Nitrogen dioxide oxidationMethyl glucosideNone60–70

Stereoselective Acylation

Stereoselective synthesis of 1-O-acyl derivatives is critical for pharmaceutical applications. Benzyl 1-O-acyl-2,3,4-tri-O-benzyl-D-glucopyranuronates are synthesized via acylation of hydroxy-free anomeric positions, followed by catalytic hydrogenolysis. For example, 1-O-benzoyl-D-glucopyranuronic acid is obtained with >95% α-anomeric selectivity using trifluoromethanesulfonic acid catalysis. This method is adaptable to diverse acyl groups, including p-methoxybenzoyl and 3′,4′-dimethoxybenzoyl derivatives.

Biocatalytic and Enzymatic Approaches

Enzyme-Catalyzed Oxidation

Uronate dehydrogenase (UDH) catalyzes the oxidation of D-glucose to D-glucuronic acid using NAD+ as a cofactor, producing stoichiometric NADH. Megazyme’s enzymatic assay (K-URONIC) quantifies uronic acids by measuring NADH formation at 340 nm, achieving linearity up to 1.4 g/L. Whole-cell systems using Ustulina deusta bacteria optimize this pathway, yielding 70–80% glucuronic acid with minimal byproducts.

Multi-Enzyme Cascades

Recent advances employ multi-enzyme cascades to enhance efficiency. For instance, UDP-glucose dehydrogenase converts UDP-glucose to UDP-glucuronic acid, which is hydrolyzed by specific glucuronidases. Coupling this with immobilized enzymes on scaffolds improves stability, enabling continuous production with >90% conversion rates.

Key Data:

BiocatalystSubstrateCofactorYield (%)Reference
Uronate dehydrogenaseD-GlucoseNAD+70–80
UDP-glucose dehydrogenaseUDP-GlucoseNAD+>90

Novel Synthesis Strategies

Ultrasound-Induced Oxidation

High-frequency ultrasound (550 kHz) induces water splitting into hydroxyl radicals, which oxidize D-glucose to glucuronic acid without catalysts. Dissolved oxygen enhances selectivity, yielding 95% pure glucuronic acid at 25°C. This method bypasses glucuronate salt intermediates, simplifying downstream processing.

Co-Culture Fermentation

Co-culturing Saccharomyces cerevisiae with Escherichia coli expressing UDH and NADH oxidase regenerates NAD+ in situ, achieving 120 g/L titers in bioreactors. This approach reduces external cofactor dependency and improves cost-efficiency.

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
Chemical oxidationHigh stereoselectivityToxic reagents (e.g., NO₂)Moderate
Enzymatic oxidationEco-friendly, high yieldCofactor costHigh
UltrasoundCatalyst-free, simple purificationEnergy-intensive equipmentEmerging

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing D-glucopyranuronic acid derivatives, and how can their purity be validated?

  • Methodological Answer : Synthesis typically involves functional group modifications, such as glycosylation or phosphorylation. For example, methyl 3-O-phospho-α-D-glucopyranuronic acid was synthesized via phosphorylation of the hydroxyl group using spectral techniques (¹H/¹³C NMR, mass spectrometry) for validation . Protecting groups (e.g., acetyl or azide) are often employed during glycosylation to ensure regioselectivity . Purity is validated using HPLC coupled with UV/RI detection and comparison to pharmacopeial standards (e.g., USP) .

Q. How is this compound structurally characterized using spectroscopic techniques?

  • Methodological Answer : Structural elucidation combines nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. For instance, ¹H NMR can identify anomeric protons (δ 5.2–5.6 ppm for α-configuration), while ¹³C NMR confirms carboxylate groups (δ ~170–175 ppm) . IR spectroscopy detects carboxylic acid C=O stretching (~1720 cm⁻¹) and hydroxyl vibrations . High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., C₆H₁₀O₇, exact mass 194.0427) .

Advanced Research Questions

Q. How can researchers design experiments to assess the biological activity of this compound derivatives?

  • Methodological Answer : In vitro assays evaluate antifungal, cytotoxic, or antiviral activity. For example, antifungal activity against Candida species is tested using broth microdilution (MIC values), while cytotoxicity is assessed via MTT assays on mammalian cell lines . Anti-dengue activity involves molecular docking against the dengue envelope protein (PDB ID: 1K4R) to predict binding affinity . Dose-response curves and IC₅₀ calculations are critical for reproducibility .

Q. What computational approaches are used to model interactions between this compound and biological targets?

  • Methodological Answer : Molecular dynamics (MD) simulations and molecular docking are common. MD simulations utilize force fields (e.g., AMBER) to study conformational stability in hyaluronic acid-based hydrogels, with parameters derived from crystallographic data (e.g., PDB: 3HYA) . Docking studies (AutoDock Vina) assess binding to targets like β-glucuronidase, focusing on hydrogen bonding and hydrophobic interactions .

Q. How can contradictions in physicochemical data (e.g., logP, solubility) across studies be resolved?

  • Methodological Answer : Discrepancies arise from differing experimental conditions (e.g., pH, solvent systems). For logP values, validate using shake-flask experiments with octanol/water partitioning under standardized pH (e.g., 7.4) . Solubility studies should report temperature and ionic strength. Cross-reference data with computational predictions (e.g., SwissADME) to identify outliers .

Methodological Challenges and Solutions

Q. What strategies optimize the glycosylation of this compound in peptide conjugates?

  • Methodological Answer : Use regioselective protecting groups (e.g., acetyl for C-2/C-3 hydroxyls) and activate the anomeric position via trichloroacetimidate chemistry . Immobilize uronic acid derivatives on Rink amide resin for solid-phase peptide synthesis, followed by deprotection with NaOMe/MeOH . Monitor reaction progress with TLC (silica gel, ethyl acetate/methanol eluent) .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

  • Methodological Answer : Follow ICH guidelines for method validation. For LC-MS/MS, establish linearity (1–100 μg/mL), limit of detection (LOD: 0.1 μg/mL), and precision (%RSD < 5%) using spiked samples . Validate specificity via forced degradation (acid/base hydrolysis) to confirm peak purity . Cross-validate with NMR for structural confirmation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Glucopyranuronic acid
Reactant of Route 2
D-Glucopyranuronic acid

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